Allyl 4-aminobenzoate hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allyl 4-aminobenzoate hydrochloride typically involves the esterification of 4-aminobenzoic acid with allyl alcohol, followed by the formation of the hydrochloride salt. The reaction can be carried out under acidic conditions to facilitate the esterification process. Commonly used reagents include sulfuric acid or hydrochloric acid as catalysts.
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Esterification Reaction
Reactants: 4-aminobenzoic acid, allyl alcohol
Catalyst: Sulfuric acid or hydrochloric acid
Conditions: Reflux the mixture under acidic conditions
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Formation of Hydrochloride Salt
Reactants: Allyl 4-aminobenzoate, hydrochloric acid
Conditions: Dissolve the ester in an appropriate solvent and add hydrochloric acid to form the hydrochloride salt
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction conditions and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Allyl 4-aminobenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide under acidic conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride
Substitution: Alkyl halides or acyl chlorides under basic conditions
Major Products
Oxidation: Formation of allyl 4-formylbenzoate or allyl 4-carboxybenzoate
Reduction: Formation of allyl 4-aminobenzoate
Substitution: Formation of various substituted derivatives depending on the reagents used
Scientific Research Applications
Allyl 4-aminobenzoate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for local anesthetics.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of allyl 4-aminobenzoate hydrochloride involves its interaction with biological targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The allyl group may also interact with hydrophobic pockets within proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Benzocaine: A local anesthetic with a similar 4-aminobenzoate structure.
Procaine: Another local anesthetic with a similar structure but different pharmacokinetic properties.
Tetracaine: A more potent local anesthetic with a longer duration of action.
Uniqueness
Allyl 4-aminobenzoate hydrochloride is unique due to the presence of the allyl group, which can impart different chemical and biological properties compared to other 4-aminobenzoate derivatives. This uniqueness makes it a valuable compound for further research and development in various fields.
Properties
IUPAC Name |
prop-2-enyl 4-aminobenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c1-2-7-13-10(12)8-3-5-9(11)6-4-8;/h2-6H,1,7,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYJATWQNHGTGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CC=C(C=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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